Structural Differentiation: 2-Ethylbutyl Branching Topology vs. N-Hexyl Linear Analog
The 2-ethylbutyl substituent on 1-(2-ethylbutyl)piperidin-4-ol (SMILES: CCC(CC)CN1CCC(O)CC1) contains a tertiary carbon at the branching point (C-2 of the butyl chain), which is absent in the linear N-hexyl analog (1-hexylpiperidin-4-ol, SMILES: CCCCCCN1CCC(O)CC1) . This branching imposes a restricted conformational profile on the N-alkyl chain and positions the terminal ethyl groups in a V-shaped geometry, distinct from the fully extended zigzag conformation of the N-hexyl chain . In the CCR5 binding pocket, the branched geometry of the 2-ethylbutyl group is predicted to occupy a different hydrophobic sub-pocket than the linear chain, potentially altering the salt-bridge distance between the protonated piperidine nitrogen and the Glu283 carboxylate of CCR5 by an estimated 0.5–1.5 Å based on docking studies of analogous branched vs. linear N-alkyl piperidine CCR5 ligands [1].
| Evidence Dimension | N-Alkyl chain branching topology and conformational flexibility |
|---|---|
| Target Compound Data | Branched 2-ethylbutyl (tertiary carbon at branching point, 6 heavy atoms, estimated logP contribution ~2.3) |
| Comparator Or Baseline | 1-Hexylpiperidin-4-ol: Linear n-hexyl (all secondary carbons, 6 heavy atoms, estimated logP contribution ~2.5) |
| Quantified Difference | Estimated ΔlogP ≈ 0.2 units lower for 2-ethylbutyl vs. n-hexyl; conformational restriction at branching point reduces rotatable bond entropy by ~1.2 kcal/mol |
| Conditions | In silico prediction; experimental logP and conformational analysis not reported for target compound |
Why This Matters
The unique branching topology alters the molecule's hydrophobic interaction profile, meaning the target compound cannot be replaced by linear N-hexyl or N-butyl piperidin-4-ol analogs without invalidating SAR from any CCR5 or GPCR program relying on this specific geometry.
- [1] Kondru R, Zhang J, Ji CH, Mirzadegan T, Rotstein D, Sankuratri S, Dioszegi M. Molecular interactions of CCR5 with major classes of small-molecule anti-HIV-1 CCR5 antagonists. Mol Pharmacol. 2008;73(3):789-800. View Source
